molecular formula C12H13N3O3S B15045615 (2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one

(2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one

Cat. No.: B15045615
M. Wt: 279.32 g/mol
InChI Key: HIVYIIYHZZVIQJ-MLPAPPSSSA-N
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Description

(2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiazolidinone ring, a hydrazone linkage, and a dimethoxyphenyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acetic acid or hydrochloric acid

    Temperature: Reflux conditions (approximately 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrazine derivatives

    Substitution: Alkylated or acylated thiazolidinone derivatives

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has shown potential biological activity, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is being studied for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new treatments for various diseases.

Industry

In the industrial sector, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring structure, such as 2,4-thiazolidinedione.

    Hydrazones: Compounds with a hydrazone linkage, such as phenylhydrazones.

    Dimethoxyphenyl derivatives: Compounds with a dimethoxyphenyl group, such as 3,4-dimethoxybenzaldehyde.

Uniqueness

(2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, hydrazone linkage, and dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

(2E)-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H13N3O3S/c1-17-9-4-3-8(5-10(9)18-2)6-13-15-12-14-11(16)7-19-12/h3-6H,7H2,1-2H3,(H,14,15,16)/b13-6-

InChI Key

HIVYIIYHZZVIQJ-MLPAPPSSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\N=C\2/NC(=O)CS2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NN=C2NC(=O)CS2)OC

Origin of Product

United States

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